Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols and amines are used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters.
Scientific Research Applications
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved include phosphorylation and dephosphorylation processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl benzoylmethylphosphonate
- Diethyl phenacylphosphonate
- Diethyl 2,2-diethoxyethylphosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane is unique due to its specific structural features, which confer distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
89845-67-0 |
---|---|
Molecular Formula |
C14H21O2P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-(2-diethylphosphorylethenoxy)ethylbenzene |
InChI |
InChI=1S/C14H21O2P/c1-3-17(15,4-2)13-12-16-11-10-14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3 |
InChI Key |
IVXMFTPOEXOJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C=COCCC1=CC=CC=C1 |
Origin of Product |
United States |
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